molecular formula C23H21FN2O2S B2392963 3-(2-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 1448059-82-2

3-(2-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No. B2392963
CAS RN: 1448059-82-2
M. Wt: 408.49
InChI Key: LWAGDDSNRMJBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a thiophene carbonyl group, and a tetrahydroisoquinoline group. These groups could potentially give the compound interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached. It also includes a thiophene carbonyl group, which is a five-membered ring containing sulfur and a carbonyl group (C=O). Finally, it includes a tetrahydroisoquinoline group, which is a type of nitrogen-containing cyclic compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds, while the carbonyl group could be involved in a variety of reactions, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorine atom could affect its polarity and hence its solubility in different solvents .

Scientific Research Applications

Anticancer Agents

  • A study by Fang et al. (2016) focused on synthesizing novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which were evaluated for their antitumor activities against various human cancer cell lines. These compounds showed moderate to high levels of antitumor activities, comparable to 5-fluorouracil, a standard anticancer drug (Fang et al., 2016).

Neurokinin-1 Receptor Antagonist

  • Harrison et al. (2001) synthesized 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, an orally active, h-NK(1) receptor antagonist with potential applications in treating emesis and depression (Harrison et al., 2001).

Organic Light-Emitting Diode (OLED) Applications

  • Tsuboyama et al. (2003) studied phosphorescence of homoleptic cyclometalated iridium(III) complexes with ligands including 1-(thiophen-2-yl)isoquinolinato. These complexes were used in OLED devices, producing high efficiency and pure-red emission, indicating potential applications in display technologies (Tsuboyama et al., 2003).

Antifungal Activity

  • Zhang et al. (2018) designed and synthesized novel tetrahydroquinoline compounds containing thiocarbonyl moiety based on the structure of aspernigerin. These compounds exhibited significant antifungal activity, particularly against Valsa mali, suggesting their potential as commercial fungicides (Zhang et al., 2018).

Blood-Brain Barrier Transport Studies

  • Savolainen et al. (2015) presented the synthesis and in vivo evaluation of fluorine-18 labeled radiopharmaceuticals for studying P-Glycoprotein function at the blood-brain barrier. This research has implications for understanding drug transport across the blood-brain barrier in neurological diseases (Savolainen et al., 2015).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, or investigating its reactivity. Such studies could provide valuable information about the compound’s potential applications .

properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2S/c24-20-5-2-1-4-17(20)8-10-22(27)25-19-9-7-16-11-12-26(15-18(16)14-19)23(28)21-6-3-13-29-21/h1-7,9,13-14H,8,10-12,15H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAGDDSNRMJBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3F)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.